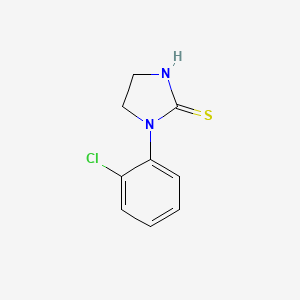

1-(2-Chlorophenyl)-2-imidazolidinethione

Description

Overview of Substituted Imidazolidinethiones in Chemical Synthesis and Biological Inquiry

Substituted imidazolidinethiones are a class of five-membered heterocyclic compounds that have demonstrated considerable utility in both chemical synthesis and biological research. The synthesis of these scaffolds can be approached through various methodologies, often involving the reaction of an isothiocyanate with a diamine. For instance, a general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines has been developed, which can serve as a key step in the synthesis of substituted imidazolidinethiones. nih.gov

The imidazolidinethione substructure is recognized as a pharmaceutically attractive scaffold, finding its way into a variety of agents with diverse biological activities, including antimicrobial and anticancer properties. nih.gov Research has shown that derivatives of imidazolidinethione can exhibit significant antibacterial and antifungal activities. researchgate.net For example, some synthesized imidazole (B134444) derivatives have shown significant antifungal activity, with some demonstrating activity ranging from half to four times that of the reference drug ketoconazole. researchgate.net The main antibacterial effect of these compounds is often attributed to the presence of the imidazolidinethione moiety. researchgate.net

The versatility of the imidazolidinethione core allows for a wide range of substitutions at the nitrogen atoms, enabling the fine-tuning of their biological profiles. The introduction of different aryl groups can significantly influence their antimicrobial and antifungal efficacy. researchgate.net This adaptability makes substituted imidazolidinethiones a fertile ground for the discovery of new therapeutic agents.

| Compound Class | Key Synthetic Precursors | Notable Biological Activities |

| Substituted Imidazolidinethiones | Aryl isothiocyanates, Diamines | Antibacterial, Antifungal, Anticancer |

Significance of the Imidazolidinethione Core in Advanced Chemical Systems

The imidazolidinethione core is not merely a platform for biological activity but also a valuable building block in the construction of more complex, advanced chemical systems. Its structural and electronic properties impart unique characteristics to the molecules in which it is incorporated. The presence of both a thiourea (B124793) unit within a cyclic framework provides specific steric and electronic features that can be exploited in supramolecular chemistry and materials science.

The thione group (C=S) in the imidazolidinethione ring is a key functional group that can participate in various chemical transformations, including acylation reactions. nih.gov Furthermore, the nitrogen atoms of the ring can be functionalized, allowing for the creation of diverse molecular architectures. This chemical tractability has led to the use of the imidazolidinethione scaffold in the development of pesticides and arthropod control agents. nih.gov

The exploration of the imidazolidinethione core extends to its potential in coordination chemistry, where the sulfur and nitrogen atoms can act as ligands for metal ions. This property opens up avenues for the design of novel catalysts and functional materials. The inherent properties of the imidazolidinethione scaffold, therefore, make it a significant component in the toolbox of synthetic chemists for the development of advanced chemical systems with tailored functions.

| Structural Feature | Potential Application |

| Thiourea Moiety | Ligand in Coordination Chemistry, Precursor for further functionalization |

| Cyclic Framework | Basis for Supramolecular Structures, Scaffold for Diverse Substituents |

| Nitrogen Atoms | Sites for Functionalization and Modulation of Properties |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2S |

|---|---|

Molecular Weight |

212.70 g/mol |

IUPAC Name |

1-(2-chlorophenyl)imidazolidine-2-thione |

InChI |

InChI=1S/C9H9ClN2S/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) |

InChI Key |

AQUAMFPMTPHQRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=S)N1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1 2 Chlorophenyl 2 Imidazolidinethione

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting how a molecule might interact with biological targets.

Mechanistic Exploration of Biological Interactions of 1 2 Chlorophenyl 2 Imidazolidinethione Analogues

Elucidation of Specific Molecular Targets and Biochemical Pathways

The biological effects of 1-(2-Chlorophenyl)-2-imidazolidinethione analogues are rooted in their ability to interact with specific proteins, thereby modulating their function. Research has focused on identifying these targets and the subsequent impact on cellular pathways.

DNA Gyrase: DNA gyrase is a critical bacterial enzyme responsible for managing DNA topology during replication, making it a valuable target for antibacterial agents. nih.gov The inhibition of DNA gyrase often involves compounds that interfere with its catalytic cycle. nih.gov The proposed mechanism for some inhibitors involves a cooperative drug-DNA binding model, where the enzyme induces a specific binding site in the DNA for the inhibitor molecule. nih.gov While direct studies on this compound are limited, the exploration of various heterocyclic compounds as gyrase inhibitors provides a framework for understanding how such scaffolds might interact with this enzyme.

Tyrosinase: Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a major focus in the development of agents for hyperpigmentation disorders. The inhibitory mechanism of many compounds, particularly those containing sulfur and nitrogen, involves the chelation of copper ions within the enzyme's active site. nih.govmdpi.com The sulfur atom in the imidazolidinethione ring, along with nitrogen atoms, could potentially interact with the dicopper center of tyrosinase, disrupting its catalytic activity. researchgate.net Studies on related sulfur-containing heterocyclic compounds have demonstrated potent, often competitive, inhibition of tyrosinase. nih.govmdpi.com For instance, some inhibitors function by forming a Schiff base with an amino group or by chelating copper at the active site, thereby blocking the substrate from binding. mdpi.com Kinetic studies of various inhibitors reveal different mechanisms, including competitive, noncompetitive, and mixed-type inhibition, which highlights the diverse ways molecules can interact with tyrosinase. mdpi.commdpi.com

The interaction of small molecules with cellular receptors is fundamental to pharmacology. Analogues of this compound have been studied for their ability to bind to various receptors, which dictates their potential agonist or antagonist effects. For example, studies on clonidine, a phenyliminoimidazolidine derivative, have shown that compounds with a 2,6-disubstituted phenyl ring can act as partial agonists at histamine (B1213489) H2-receptors. nih.gov Similarly, research on imidazothiadiazole analogues containing a 2-chlorophenyl group has demonstrated potent binding to the ecdysone (B1671078) receptor in insect cells. nih.gov

The affinity of a ligand for a receptor is a critical determinant of its biological activity. In studies of sigma-2 (σ2) receptor ligands, the presence and position of a chloro substituent on a phenyl ring were found to be important for binding affinity. nih.gov High-affinity binding can lead to potent modulatory effects, as seen with 1-(m-chlorophenyl)-biguanide, a high-affinity agonist for the 5-HT3 receptor. nih.gov These findings underscore the importance of the chlorophenyl moiety in facilitating specific receptor interactions, suggesting that this compound analogues could exhibit significant receptor binding affinities and subsequent modulatory effects.

Structure-Activity Relationship (SAR) Analysis for Functional Modulation

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For imidazolidinethione analogues, SAR studies have been crucial in optimizing their interactions with biological targets.

The nature and position of substituents on the phenyl ring of imidazolidinethione analogues profoundly influence their biological response.

Halogen Substituents: The presence of a chlorine atom, as in the parent compound, is often critical for activity. Studies on various molecular scaffolds have shown that halogen substituents can enhance binding affinity and potency. For instance, in a series of σ2 receptor ligands, replacing a 4-chlorophenyl moiety with a chloro-pyridine did not significantly reduce affinity, whereas removing the chloro atom led to a significant drop in both affinity and selectivity. nih.gov Similarly, for imidazothiadiazole analogues, hydrophobic and electron-withdrawing groups like halogens on the phenyl ring were found to be favorable for receptor binding. nih.gov

Positional Isomerism: The position of the substituent is equally important. In clonidine-like compounds, substitution at the 2 and 6 positions of the phenyl ring generally confers activity at histamine H2-receptors, while substitutions at other positions result in weakly active or inactive compounds. nih.gov This suggests that the ortho-substitution in this compound is likely a key feature for its biological profile.

Other Substituents: The replacement of the chloro group with other functionalities leads to varied effects. For benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs, introducing methoxyl or hydroxyl groups can either increase or decrease tyrosinase inhibition depending on their position, while bromine substituents were found to reduce activity. mdpi.com

The table below summarizes the effect of different substituents on the tyrosinase inhibitory activity of benzylidene-3-methyl-2-thioxothiazolidin-4-one analogues, illustrating key SAR principles.

| Compound Analogue | Substituent on Benzylidene Ring | IC50 (µM) vs. Mushroom Tyrosinase |

| 1 | 4-hydroxy | 5.86 |

| 2 | 2,4-dihydroxy | 1.83 |

| 3 | 3,4-dihydroxy | 0.08 |

| 4 | 3-hydroxy-4-methoxy | 24.31 |

| 5 | 4-hydroxy-3-methoxy | 13.75 |

| 6 | 3,4-dimethoxy | >200 |

| 7 | 4-bromo | >200 |

| Kojic Acid (Control) | - | 18.27 |

This table is generated based on data from a study on benzylidene-3-methyl-2-thioxothiazolidin-4-one analogues to illustrate substituent effects. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets like enzymes and receptors are chiral, they can interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govresearchgate.net

For imidazolidine-containing compounds, stereochemistry has been shown to be a critical determinant of activity. In a study of nitromethylene analogues of imidacloprid (B1192907) with a dimethylated imidazolidine (B613845) ring, the different stereoisomers exhibited a distinct order of receptor affinity and insecticidal potency. nih.gov The (4S,5R) diastereomer showed the highest affinity for nicotinic acetylcholine (B1216132) receptors and the greatest insecticidal activity. nih.gov This demonstrates that a specific spatial arrangement is required for optimal interaction with the binding site. Such stereoselectivity suggests that if chiral centers are present in analogues of this compound, their biological activities would likely be dependent on their specific stereochemical configuration. nih.gov

Role of the Imidazolidinethione Scaffold in Chemical Biology Probes

The imidazolidinethione scaffold, and the broader imidazolidine family, possess structural and chemical features that make them valuable as core structures for developing chemical biology probes. These probes are essential tools for studying biological systems, allowing for the visualization, identification, and functional characterization of biomolecules.

The imidazolidine ring system is a versatile scaffold found in numerous biologically active compounds. nih.govresearchgate.net Its derivatives have been explored for a wide range of activities, including as antimicrotubule agents and enzyme inhibitors. nih.govnih.gov The ability to readily introduce various substituents at different positions on the scaffold allows for the fine-tuning of physicochemical and biological properties. nih.gov For example, functional groups can be attached that act as reporters (e.g., fluorophores) or as reactive groups for covalent labeling of target proteins. The phenanthro[9,10-d]-imidazole scaffold, for instance, has been functionalized to create fluorescent probes for cellular imaging. nih.gov The inherent properties of the imidazolidinethione core, such as its potential for metal chelation and its defined stereochemistry, can be exploited to design highly specific and potent probes for interrogating complex biological pathways.

Coordination Chemistry of 1 2 Chlorophenyl 2 Imidazolidinethione

Ligand Characteristics and Complexation Properties

1-(2-Chlorophenyl)-2-imidazolidinethione, a derivative of imidazolidine-2-thione, possesses a unique combination of soft (sulfur) and hard (nitrogen) donor atoms, which dictates its interaction with various metal centers. mdpi.comresearchgate.net This allows it to function as a versatile ligand in coordination chemistry.

The most prominent feature of this compound as a ligand is its thione group (C=S). The exocyclic sulfur atom is a soft donor and represents the primary coordination site for many metal ions. researchgate.netresearchgate.net Spectroscopic evidence, particularly from infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, consistently supports coordination through the sulfur atom. In the IR spectra of metal complexes, a shift in the ν(C=S) band to a lower frequency is typically observed upon coordination to a metal ion, indicating a weakening of the C=S double bond and the formation of a metal-sulfur (M-S) bond.

Furthermore, studies on related zinc(II) and cadmium(II) complexes with imidazolidine-2-thione and its N-substituted derivatives confirm that coordination occurs exclusively through the sulfur atom, resulting in the formation of stable complexes. researchgate.netresearchgate.net The preference for sulfur coordination is especially pronounced with soft or borderline metal ions like Cu(I), Ag(I), Au(I), Cd(II), and Zn(II). In zinc complexes with various imidazolidine-2-thione derivatives, the appearance of the N-H signal in NMR spectra confirms that the ligands coordinate to the Zn(II) ion via the thione group. researchgate.net

While the thione sulfur is the preferred donor site, the two nitrogen atoms within the imidazolidine (B613845) ring also possess lone pairs of electrons and can act as potential coordination centers. mdpi.comresearchgate.net The coordination ability of these nitrogen atoms is influenced by several factors, including the nature of the metal ion, the steric hindrance from the 2-chlorophenyl substituent, and the reaction conditions.

In its neutral form, the ligand typically coordinates through the sulfur atom. However, under basic conditions, the N-H proton can be removed, creating an anionic ligand. This deprotonation enhances the donor ability of the adjacent nitrogen atom, allowing it to participate in coordination. For instance, the deprotonated form of methimazole (B1676384) (1-methyl-3H-imidazole-2-thione), a related compound, acts as an (N,S)-chelating ligand, forming a stable ring with the metal center. rsc.org Similarly, studies on other heterocyclic ligands containing an imidazoline (B1206853) ring have shown the formation of five-membered chelate rings involving coordination through two nitrogen atoms. nih.gov The imidazole (B134444) ring, a core component of this structure, is well-known to coordinate with transition metals through its protonated nitrogen atom. nih.gov

The presence of both sulfur and nitrogen donor atoms allows this compound to exhibit a range of binding modes. It can function as:

A monodentate ligand: Coordinating solely through the sulfur atom. This is the most common binding mode, especially with softer metal ions. researchgate.net

A bidentate chelating ligand: Coordinating through both the sulfur and one of the nitrogen atoms (N,S-chelation) to form a stable chelate ring. rsc.orgmdpi.com Chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. beloit.edu

A bridging ligand: Linking two or more metal centers, which can lead to the formation of polynuclear complexes or coordination polymers. researchgate.net

This ability to form stable chelate complexes is a crucial aspect of its coordination chemistry. The formation of five- or six-membered chelate rings is generally favored as it results in thermodynamically stable complexes. nih.gov The specific binding mode adopted depends on a delicate balance of electronic and steric factors of the ligand and the coordination preferences of the metal ion. semanticscholar.org

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound and its analogs are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with ligands containing sulfur and nitrogen donors. Copper(II) and Zinc(II) are particularly well-studied in this regard.

Copper(II) Complexes: Copper(II) chloride reacts with N-substituted imidazolidine-2-thiones at ambient temperatures to yield a variety of complexes. nih.gov The resulting structures are highly dependent on the substituents on the ligand. For example, reactions with N-(2-pyridyl)imidazolidine-2-thiones have produced both mononuclear and binuclear copper(II) complexes. nih.govnih.gov Characterization is typically achieved through elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction, which provides definitive structural information. semanticscholar.orgnih.gov

Zinc(II) Complexes: Zinc(II) is a d¹⁰ metal ion that often forms tetrahedral complexes. nih.gov The reaction of zinc(II) halides (ZnCl₂ or ZnBr₂) with imidazolidine-2-thione and its derivatives typically yields complexes with the general formula [Zn(L)₂X₂], where L is the thione ligand and X is the halide. researchgate.net In these complexes, two ligand molecules coordinate to the zinc center through their sulfur atoms, and two halide ions complete the tetrahedral coordination sphere. researchgate.net These complexes have been characterized by single-crystal X-ray methods, as well as solid-state and solution NMR. researchgate.net

Table 1: Examples of Metal Complexes with Imidazolidinethione-type Ligands

| Ligand (L) | Metal Salt | Resulting Complex Formula | Geometry | Reference(s) |

|---|---|---|---|---|

| 1-methylimidazolidine-2-thione | ZnCl₂ | [Zn(L)₂Cl₂] | Distorted tetrahedral | researchgate.net |

| 1-propylimidazolidine-2-thione | ZnCl₂ | [Zn(L)₂Cl₂] | Distorted tetrahedral | researchgate.net |

| N-(2-pyridyl)imidazolidine-2-thiones | CuCl₂ | [Cu(L)Cl₂] | Distorted trigonal bipyramid | nih.gov |

| 1,3-diazinane-2-thione | CdCl₂ | [Cd(L)₂Cl₂] | Polymeric octahedral | researchgate.net |

The coordination chemistry of imidazolidinethione derivatives is marked by significant structural diversity. The final structure of a metal complex is influenced by the interplay of several factors:

The metal ion: Its size, charge, and electronic configuration determine its preferred coordination number and geometry.

The ligand: Substituents on the imidazolidinethione ring can introduce steric hindrance or additional coordination sites, altering the complex's structure.

Reaction conditions: Stoichiometry of reactants, solvent, and temperature can influence the final product.

This interplay leads to a wide array of observed structures, including simple mononuclear species and more complex polynuclear or polymeric arrangements.

Table 2: Observed Geometries in Imidazolidinethione Metal Complexes

| Geometry | Description | Example Compound Type | Reference(s) |

|---|---|---|---|

| Tetrahedral | A central metal ion is coordinated to four ligands. | [Zn(L)₂X₂] (L = imidazolidinethione derivative, X = halide) | researchgate.net |

| Trigonal Bipyramidal | A central metal ion is coordinated to five ligands. | Mononuclear Cu(II) complexes with N-(2-pyridyl)imidazolidine-2-thiones | nih.gov |

| Square Pyramidal | A central metal ion is coordinated to five ligands. | Binuclear di-μ-chloro Cu(II) complexes | nih.gov |

| Octahedral | A central metal ion is coordinated to six ligands. | Polymeric Cd(II) complexes with bridging thione ligands | researchgate.net |

Information Not Available

Following a comprehensive search of publicly available scientific literature and chemical databases, we were unable to locate specific experimental data for the coordination chemistry of This compound .

The user's request specified a detailed analysis of the spectroscopic and crystallographic features of metal complexes formed with this particular ligand, structured under the following outline:

Spectroscopic and Crystallographic Analysis of Coordination Compounds

Spectroscopic Signatures (NMR, IR) in Metal-Bound States

The instructions strictly required that the generated content focus solely on "this compound" and not introduce information from other related compounds.

Therefore, it is not possible to generate the requested article sections with the required level of scientific accuracy and detail as the foundational research findings appear to be unavailable in the public domain.

Advanced Analytical Characterization of 1 2 Chlorophenyl 2 Imidazolidinethione

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the primary tool for determining the molecular structure of 1-(2-Chlorophenyl)-2-imidazolidinethione. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns.

While specific, experimentally derived ¹H and ¹³C NMR spectral data for this compound are not widely reported in peer-reviewed literature, the expected chemical shifts can be predicted based on the compound's structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazolidinethione ring and the 2-chlorophenyl group. The ethylene (B1197577) protons (-CH₂-CH₂-) of the imidazolidinethione ring would likely appear as two multiplets in the aliphatic region. The protons of the 2-chlorophenyl group would resonate in the aromatic region of the spectrum, exhibiting complex splitting patterns due to spin-spin coupling. The N-H proton of the thioamide group would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data. A key signal would be that of the thiocarbonyl carbon (C=S), which is expected to resonate at a significantly downfield chemical shift, characteristic of such functional groups. The spectrum would also show signals for the two methylene (B1212753) carbons (-CH₂-) of the five-membered ring and the six distinct carbons of the 2-chlorophenyl substituent, including the two carbons directly bonded to the chlorine and nitrogen atoms.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound, available from the NIST Chemistry WebBook, would display characteristic absorption bands that confirm its structure. Key expected vibrations include:

N-H Stretching: A prominent band in the region of 3400-3200 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the imidazolidinethione ring.

Aromatic C-H Stretching: Absorption bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the methylene (-CH₂-) groups of the imidazolidinethione ring, expected just below 3000 cm⁻¹.

C=S Stretching (Thioamide I band): The thiocarbonyl group (C=S) stretching vibration is a key indicator. While variable, it often appears in the 1250-1020 cm⁻¹ region. Studies on the parent compound, imidazolidine-2-thione, aid in the assignment of vibrations related to the core ring structure.

C-N Stretching: Strong absorptions associated with the C-N bonds of the thioamide and the N-aryl bond.

Aromatic C=C Bending: Characteristic peaks in the fingerprint region (below 1600 cm⁻¹) confirm the presence of the phenyl ring.

C-Cl Stretching: A band in the lower frequency region of the spectrum, typically 800-600 cm⁻¹, indicates the presence of the carbon-chlorine bond.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum for this compound is documented by the National Institute of Standards and Technology (NIST). nih.gov

The spectrum shows a distinct molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 210, which corresponds to the nominal molecular weight of the compound (C₉H₇ClN₂S). nih.gov The presence of a significant isotope peak at m/z 212, with an intensity approximately one-third of the molecular ion peak, is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern provides further structural confirmation. Key fragment ions observed in the mass spectrum include those resulting from the loss of the chlorine atom, cleavage of the imidazolidinethione ring, and fragmentation of the chlorophenyl group.

| m/z | Interpretation |

|---|---|

| 212 | Molecular ion peak [M]⁺ containing ³⁷Cl isotope |

| 210 | Molecular ion peak [M]⁺ containing ³⁵Cl isotope |

| 175 | Fragment from loss of Chlorine [M-Cl]⁺ |

| 111 | Chlorophenyl fragment [C₆H₄Cl]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

Despite the power of this technique, a search of publicly available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. Therefore, detailed experimental data on its solid-state conformation, such as crystal system, space group, and unit cell dimensions, are not available at this time.

Chromatographic and Other Separatory Techniques (Implied for purity and separation)

While not characterization techniques in themselves, chromatographic methods are indispensable for the isolation and purification of this compound, ensuring that the sample being analyzed is free from starting materials, byproducts, or other impurities. The synthesis of related imidazolidinone and thione derivatives commonly employs such techniques.

Thin-Layer Chromatography (TLC) is typically used as a rapid, qualitative method to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification.

Column Chromatography is the standard method for purifying the crude product. The compound is passed through a stationary phase (commonly silica (B1680970) gel) using a liquid mobile phase (eluent), which separates the target compound from impurities based on differences in polarity and affinity for the stationary phase. The purity of the collected fractions is then often re-assessed by TLC. The use of these techniques is implied for obtaining a sample of sufficient purity for the advanced spectroscopic analyses described above.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.